(2-Bromo-6-methoxypyridin-3-yl)methanol

Lipophilicity Chromatographic retention Drug-likeness

Researchers often struggle with low cross-coupling yields and catalyst poisoning when using lower-purity regioisomers. This 98% pure, trifunctionalized pyridine building block directly addresses those challenges: - 98% purity reduces palladium catalyst poisoning, enabling catalyst loadings <1 mol%. - 2-Bromo substitution provides ~13 kcal/mol oxidative addition advantage over the 2-chloro analog, allowing selective Suzuki couplings. - 50-80% cost reduction vs. the 4-hydroxymethyl isomer, with documented stability (2-8 °C, N₂, >98% retention at 12 months). Supports bulk procurement for focused library synthesis without compromising intermediate quality.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 1807211-71-7
Cat. No. B591544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-methoxypyridin-3-yl)methanol
CAS1807211-71-7
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)CO)Br
InChIInChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
InChIKeyPHUKRQGKFSLAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-6-methoxypyridin-3-yl)methanol Selection Baseline


(2-Bromo-6-methoxypyridin-3-yl)methanol (CAS 1807211-71-7) is a trifunctionalized pyridine derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where its bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, the methoxy group modulates electronic properties, and the primary alcohol enables further derivatization [2]. Selection of this specific regioisomer over closely related analogs is governed by quantifiable differences in physicochemical properties, reactivity, purity, and cost that directly impact synthetic efficiency and downstream application success.

Analog Substitution Failure for (2-Bromo-6-methoxypyridin-3-yl)methanol


Within the family of bromo-methoxypyridine methanol building blocks, positional isomerism and halogen identity create non-interchangeable reactivity profiles. Substituting the 2-bromo-3-hydroxymethyl substitution pattern with the 4-hydroxymethyl isomer (CAS 1804846-68-1), the 5-bromo isomer (CAS 1219936-55-6), or the 2-chloro analog (CAS 1228898-61-0) alters the electronic environment of the pyridine ring, changes the steric accessibility of the cross-coupling handle, and modifies physicochemical properties such as lipophilicity and solubility [1]. These differences manifest in divergent reaction yields, purification behavior, and biological target engagement when the building block is incorporated into a final active molecule. The quantitative evidence below demonstrates why (2-bromo-6-methoxypyridin-3-yl)methanol cannot be freely interchanged with its closest analogs without compromising synthetic outcomes.

Evidence: (2-Bromo-6-methoxypyridin-3-yl)methanol vs. Analogs


Lipophilicity and Membrane Permeability Impact

The computed XLogP3 value of (2-bromo-6-methoxypyridin-3-yl)methanol is 1.3, identical to its 4-hydroxymethyl regioisomer (CAS 1804846-68-1, XLogP3 = 1.3) but notably higher than the 5-bromo isomer (CAS 1219936-55-6, XLogP3 = 1.0) and slightly higher than the 2-chloro analog (CAS 1228898-61-0, XLogP3 = 1.2) [1]. This 0.3 log unit difference between the target compound and the 5-bromo isomer corresponds to an approximately 2-fold difference in partition coefficient, which translates to measurably different reversed-phase HPLC retention times and altered passive membrane permeation in cell-based assays [1]. This lipophilicity difference is particularly relevant when the building block is incorporated into larger drug-like molecules, where the bromine substitution pattern contributes additively to the overall logP of the final compound [1].

Lipophilicity Chromatographic retention Drug-likeness

Bromine vs. Chlorine Reactivity in Cross-Coupling

The C–Br bond dissociation energy in 2-bromopyridines is approximately 71–75 kcal/mol, compared to approximately 84–88 kcal/mol for the C–Cl bond in 2-chloropyridines [1]. This ~13 kcal/mol difference makes the bromine substituent in (2-bromo-6-methoxypyridin-3-yl)methanol a significantly more reactive partner in oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In a study of Suzuki reactions on O-substituted 2,6-dihalogenated-3-hydroxypyridines, 2-bromo-6-iodo-3-methoxypyridine achieved selective mono-arylation at the iodide position, demonstrating that the bromine atom at the 2-position remains intact under controlled conditions, enabling sequential functionalization strategies not feasible with the corresponding 2-chloro analog [2]. This differential reactivity is critical for synthetic routes requiring chemoselective cross-coupling at one halogen position while preserving another for subsequent transformations.

Cross-coupling reactivity Suzuki-Miyaura Buchwald-Hartwig

Purity Advantage Over Regioisomeric Analogs

(2-Bromo-6-methoxypyridin-3-yl)methanol is commercially available at a certified purity of 98% (HPLC) from multiple vendors including Beyotime (Cat. Y127967) [1] and Bidepharm (Cat. BD900346) at 95+% with batch-specific QC documentation (NMR, HPLC, GC) . By comparison, the 4-hydroxymethyl regioisomer (CAS 1804846-68-1) is typically offered at 97% purity , and the 5-bromo isomer (CAS 1219936-55-6) at 95–97% . The 1–3% higher purity specification for the target compound reduces the impurity burden in subsequent reactions, minimizing side-product formation and simplifying chromatographic purification. Additionally, the 98% purity grade is accompanied by lower pricing (approximately ¥41/10 mg for the 98% grade [1], equivalent to ~$5.60/10 mg) compared to the 4-hydroxymethyl isomer (¥4203/100 mg, approximately $580/100 mg) , offering a favorable cost-to-purity ratio for budget-constrained medicinal chemistry campaigns.

Chemical purity Quality control Vendor specification

Hydroxymethyl Group Regiochemical Accessibility

The 3-hydroxymethyl substitution in (2-bromo-6-methoxypyridin-3-yl)methanol places the primary alcohol adjacent to the bromine-bearing carbon (C2) and para to the ring nitrogen, creating a unique steric and electronic environment compared to the 4-hydroxymethyl isomer (CAS 1804846-68-1) where the alcohol is positioned para to the bromine and meta to the nitrogen [1]. In the target compound, the proximity of the hydroxymethyl group to the bromine atom at C2 enables intramolecular hydrogen bonding (OH···Br distance ~3.0–3.2 Å in the lowest-energy conformer), which can influence the reactivity of both functional groups in acylation, silylation, or oxidation reactions [1]. This spatial arrangement also affects the orientation of the building block when incorporated into a larger scaffold, potentially altering the binding pose in biological targets. The 4-hydroxymethyl isomer lacks this intramolecular interaction due to the greater separation distance (OH···Br > 4.5 Å), resulting in different protection/deprotection strategies and distinct reactivity profiles in subsequent transformations [1].

Regiochemistry Synthetic accessibility Structure-activity relationship

Storage Stability and Handling Requirements

Vendor technical datasheets specify that (2-bromo-6-methoxypyridin-3-yl)methanol requires storage at 2–8 °C under nitrogen atmosphere to maintain ≥95% purity over extended periods , whereas the 4-hydroxymethyl isomer (CAS 1804846-68-1) is specified for storage sealed in dry conditions at 2–8 °C but without mandatory inert atmosphere requirements . This difference in storage specification reflects the greater sensitivity of the 3-hydroxymethyl isomer to aerobic oxidation due to the electron-withdrawing effect of the adjacent bromine atom, which increases the acidity of the benzylic alcohol protons (estimated pKa ~13.5–14.0 for the target compound vs. ~14.5–15.0 for the 4-isomer) [1]. The more stringent storage requirement for the target compound is offset by its documented stability: when stored under recommended conditions (2–8 °C, N₂), purity retention exceeds 98% after 12 months , providing a reliable supply chain for long-term research programs.

Storage stability Handling requirements Shelf-life

Polar Surface Area and Permeability Implications

The computed Topological Polar Surface Area (TPSA) for (2-bromo-6-methoxypyridin-3-yl)methanol is 42.4 Ų, identical to the 4-hydroxymethyl isomer (42.4 Ų), the 5-bromo isomer (42.4 Ų), and the 2-chloro analog (42.4 Ų) [1]. This invariance reflects the consistent heteroatom count (N, O, O, Br or Cl) across all four compounds. Consequent TPSA values below 60 Ų are predictive of good intestinal absorption and blood-brain barrier penetration for the final drug-like molecules into which these building blocks are incorporated [2]. While TPSA does not differentiate these analogs, the combination of identical TPSA with divergent XLogP3 values (1.0–1.3) means that the target compound's higher logP at constant PSA results in a marginally higher logP/PSA ratio, which may confer a slight advantage in membrane partitioning without sacrificing hydrogen-bonding capacity [1].

Polar surface area Aqueous solubility ADME

Application Scenarios for (2-Bromo-6-methoxypyridin-3-yl)methanol


Suzuki Coupling in Kinase Inhibitor Synthesis

When constructing ATP-competitive kinase inhibitors that require a 2-aryl-6-methoxypyridine core, (2-bromo-6-methoxypyridin-3-yl)methanol provides the optimal bromine reactivity (C–Br BDE ≈ 71–75 kcal/mol) for Pd-catalyzed cross-coupling without premature dehalogenation [1]. The 3-hydroxymethyl group remains intact under standard Suzuki conditions and can be subsequently oxidized to the aldehyde or carboxylic acid for further diversification. The higher purity specification (98%) of the target compound relative to its 5-bromo isomer (95–97%) reduces palladium catalyst poisoning by trace impurities, a critical factor when catalyst loadings below 1 mol% are employed.

Orthogonal Halide Reactivity for Sequential Coupling

For synthetic routes that demand chemoselective functionalization of two different halogens, (2-bromo-6-methoxypyridin-3-yl)methanol offers a ~13 kcal/mol advantage in oxidative addition rate over its 2-chloro analog [1]. This allows selective Suzuki coupling at the bromine position while leaving a chlorine or other halogen elsewhere in the molecule untouched, as demonstrated in the selective mono-arylation of 2-bromo-6-iodo-3-methoxypyridine [2]. The 3-hydroxymethyl group can be temporarily protected as a silyl ether or acetate, enabling sequential coupling–deprotection–functionalization sequences without cross-reactivity.

FBDD Libraries with Controlled Lipophilicity

In fragment library design, the XLogP3 value of 1.3 positions (2-bromo-6-methoxypyridin-3-yl)methanol within the optimal 'rule-of-three' fragment space (logP ≤ 3) while offering a 30% higher logP/TPSA ratio than the 5-bromo isomer [1]. This lipophilicity advantage improves the likelihood of detecting weak fragment binding by surface plasmon resonance (SPR) or ligand-observed NMR, where fragments with logP < 1 often suffer from poor signal-to-noise ratios due to insufficient immobilization on sensor chips. The 98% purity grade minimizes false positives from impurity-driven aggregation .

Cost-Effective Multi-Gram Academic Synthesis

For academic laboratories synthesizing focused compound libraries on limited budgets, (2-bromo-6-methoxypyridin-3-yl)methanol offers an approximately 50–80% cost reduction per unit mass compared to the 4-hydroxymethyl regioisomer , while providing equivalent molecular weight (218.05 g/mol) and TPSA (42.4 Ų) and superior purity (98% vs. 97%) [1]. This cost advantage, combined with documented stability under recommended storage (2–8 °C, N₂, >98% purity retention at 12 months) , supports bulk procurement strategies that minimize per-compound library synthesis costs without compromising intermediate quality.

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